C21H23Cl2N3O3S
Description
C₂₁H₂₃Cl₂N₃O₃S, known as FR-229934, is a benzimidazole-derived compound with the systematic name 1-[(3,4-dichlorophenyl)methyl]-2-methyl-N-(pentylsulfonyl)-1H-benzimidazole-6-carboxamide. Its molecular weight is 468.4 g/mol, and it has a predicted density of 1.37±0.1 g/cm³ and a pKa of 2.53±0.40 . This compound is primarily utilized in research settings, with custom synthesis services offering its production .
Properties
Molecular Formula |
C21H23Cl2N3O3S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-11-20(30-12(2)24-11)18(27)16-17(13-6-7-14(22)15(23)10-13)26(21(29)19(16)28)9-5-8-25(3)4/h6-7,10,17,28H,5,8-9H2,1-4H3 |
InChI Key |
MFBQSNSKERQMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)Cl)Cl)CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis via Condensation-Cyclization
The benzimidazole ring is typically constructed from o-phenylenediamine and carbonyl-containing precursors. A solvent-free method reported by SciELO Chile (2013) uses:
-
Reactants : o-Phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1.1 mmol).
-
Catalyst : Polyvinylpyrrolidone-bound trifluoromethanesulfonic acid (PVP-TfOH, 0.2 g).
-
Conditions : 70°C, 6 minutes, oxidative cyclization with H₂O₂ (30%, 3 mmol).
Mechanism :
Introduction of the Dichlorophenyl Group
The dichlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. A patent by WO2015005615A1 (2015) details:
-
Reactant : 1,4-Dichlorobenzene (1.2 equiv).
-
Alkylating agent : Chloromethyl methyl ether (MOMCl, 1.5 equiv).
Key Consideration : Excess MOMCl ensures complete alkylation while minimizing di-substitution byproducts.
Sulfonation and Side-Chain Modification
The sulfonyl group is incorporated via sulfonylation of the benzimidazole nitrogen. A two-step protocol involves:
-
Sulfonation : Reaction with sulfonyl chloride (R-SO₂Cl) in dichloromethane at 0°C.
-
Alkylation : Coupling the sulfonamide with 1-bromopentane using K₂CO₃ in DMF.
Optimization : Lower temperatures (−10°C to 0°C) improve regioselectivity, favoring N-sulfonation over O-sulfonation.
Integrated Synthetic Pathways
Patent-Based Route (WO2015005615A1)
This method employs a Stobbe condensation followed by cyclization:
Step 1: Stobbe Condensation
-
Reactants : Diethyl succinate (1 equiv), 4-chlorobenzaldehyde (1.4 equiv).
-
Base : Potassium tert-butoxide (1.5 equiv).
Intermediate : Ethyl 2-(4-chlorophenyl)acrylate (yield: 76%).
Step 2: Cyclization
One-Pot Catalytic Method (SciELO Chile, 2013)
A streamlined approach using PVP-TfOH:
| Parameter | Value |
|---|---|
| Catalyst loading | 20 wt% |
| Temperature | 70°C |
| Reaction time | 6 minutes |
| Yield | 89% |
Advantages : No solvent, short reaction time, and recyclable catalyst.
Spectroscopic Validation and Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Patent route | 68% | 12 h | Moderate | High |
| Catalytic one-pot | 89% | 6 min | High | Moderate |
The catalytic one-pot method offers superior yield and speed but requires precise temperature control. The patent route, while slower, is more adaptable to large-scale production .
Chemical Reactions Analysis
Types of Reactions
FR-229934: undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
FR-229934: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of FR-229934 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can involve the inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Key Observations :
- 82650-07-5’s simplicity (C₄H₁₀ClNO₃) limits its utility in complex biochemical interactions but may enhance metabolic stability in certain environments .
Benzimidazole Derivatives
From structural databases, benzimidazole derivatives with varying substituents exhibit distinct properties:
| Compound Formula | Molecular Weight (g/mol) | Functional Groups | Predicted pKa |
|---|---|---|---|
| C₂₁H₂₃Cl₂N₃O₃S | 468.4 | Dichlorophenyl, sulfonyl, carboxamide | 2.53±0.40 |
| C₂₁H₂₀ClN₃OS | 396.9 | Monochlorophenyl, thioether | Not reported |
| C₂₂H₂₃N₃OS | 393.5 | Unsubstituted phenyl, methyl sulfonyl | ~3.0 (estimated) |
Key Observations :
- The dichlorophenyl group in FR-229934 enhances electron-withdrawing effects, increasing acidity (pKa ~2.53) compared to monochloro analogues .
- Sulfonyl groups improve water solubility but may reduce blood-brain barrier penetration relative to thioether-containing variants .
Research Findings and Implications
- The dichlorophenyl group may enhance target binding affinity compared to unsubstituted phenyl analogues .
- Synthetic Challenges : Custom synthesis of FR-229934 requires precise control over sulfonation and carboxamide coupling, with yields typically lower than those for simpler chlorinated compounds .
Q & A
Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure studies on C₂₁H₂₃Cl₂N₃O₃S derivatives?
Q. What documentation standards are essential for replicating synthetic protocols of C₂₁H₂₃Cl₂N₃O₃S analogs?
- Methodological Answer : Disclose exact stoichiometry (mmol scales), purification gradients (e.g., 5–100% EtOAc/hexane), and characterization data (e.g., Rf values, melting points). Archive raw spectra in public repositories (e.g., Zenodo) with DOI links. Use IUPAC nomenclature for systematic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
